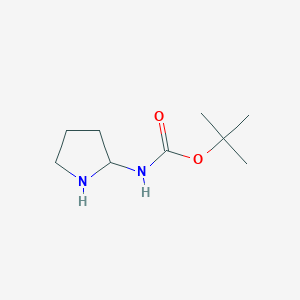

tert-Butyl pyrrolidin-2-ylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-pyrrolidin-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10-7/h7,10H,4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZQOKGDPJRRFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595118 | |

| Record name | tert-Butyl pyrrolidin-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185693-00-9 | |

| Record name | tert-Butyl pyrrolidin-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of tert-Butyl pyrrolidin-2-ylcarbamate: A Technical Guide

Executive Summary & Strategic Analysis

Target Molecule: tert-Butyl pyrrolidin-2-ylcarbamate Core Challenge: Cyclic Aminal Instability Primary Synthetic Route: Curtius Rearrangement of N-Protected Proline

The synthesis of This compound presents a specific chemoselective challenge often overlooked in standard literature: the target molecule is a cyclic hemiaminal derivative (specifically, an N,N-acetal).

Structurally, the molecule consists of a pyrrolidine ring with a carbamate nitrogen attached directly to the C2 position. Unlike its homolog, tert-butyl (pyrrolidin-2-ylmethyl)carbamate (where the amine is separated from the ring by a methylene group), the C2-amino pyrrolidine motif is electronically labile. If the ring nitrogen is unsubstituted (secondary amine), the molecule exists in equilibrium with its open-chain imine form or hydrolyzes to the corresponding aldehyde and urea/amine.

Therefore, this guide details the synthesis of the orthogonally protected precursor , typically Benzyl 2-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate (N-Cbz-2-Boc-aminopyrrolidine). This intermediate is chemically stable, isolable, and serves as the requisite scaffold for downstream drug development.

Retrosynthetic Logic

The most direct and stereochemically conservative route to the 2-amino pyrrolidine core from the chiral pool (L-Proline) is the Curtius Rearrangement . This transformation converts the C2-carboxylic acid to a C2-amine with retention of stereochemistry.[1]

Caption: Retrosynthetic pathway highlighting the necessity of the N-Cbz protecting group to stabilize the cyclic aminal core.

Detailed Synthetic Protocol

This protocol describes the conversion of N-Cbz-L-Proline to Benzyl 2-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate using Diphenylphosphoryl azide (DPPA). This method avoids the isolation of the explosive acyl azide intermediate.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5][6] | Role | Safety Note |

| N-Cbz-L-Proline | 1.0 | Substrate | Commercial chiral pool |

| DPPA | 1.1 | Azide Source | Toxic, potential shock sensitivity |

| Triethylamine (Et3N) | 1.2 | Base | Flammable, irritant |

| tert-Butanol (t-BuOH) | Excess | Solvent/Nucleophile | Melting point ~25°C |

| Toluene | Solvent | Co-solvent | Flammable |

Step-by-Step Methodology

Phase 1: Activation and Rearrangement

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon or Nitrogen.

-

Solvation: Add N-Cbz-L-Proline (5.0 g, 20.0 mmol) to the flask. Add anhydrous Toluene (50 mL) and tert-Butanol (20 mL). Ensure the mixture is homogenous.

-

Note: t-BuOH may require gentle warming to melt before addition.

-

-

Base Addition: Add Triethylamine (3.35 mL, 24.0 mmol) via syringe. Stir for 10 minutes at room temperature.

-

Azide Addition: Carefully add DPPA (4.75 mL, 22.0 mmol) dropwise over 15 minutes.

-

Critical Control: Exothermic reaction. Monitor internal temperature; do not exceed 30°C during addition.

-

-

Reaction: Heat the reaction mixture to 80–90°C (Reflux) .

-

Observation: Evolution of nitrogen gas (

) will be observed.[6] Maintain reflux for 4–6 hours until gas evolution ceases and TLC/LC-MS indicates consumption of starting material.

-

Phase 2: Workup and Purification

-

Cooling: Allow the mixture to cool to room temperature.

-

Concentration: Remove the bulk of the solvent (Toluene/t-BuOH) under reduced pressure (Rotovap).

-

Extraction: Dissolve the oily residue in Ethyl Acetate (100 mL).

-

Washing:

-

Wash with 5% Citric Acid or 1M HCl (2 x 50 mL) to remove excess base/amines.

-

Wash with Saturated

(2 x 50 mL) to remove unreacted acid and phosphate byproducts. -

Wash with Brine (1 x 50 mL).

-

-

Drying: Dry the organic layer over anhydrous

or -

Chromatography: Purify the crude residue via flash column chromatography on silica gel.

-

Eluent: Hexanes:Ethyl Acetate (Gradient 9:1 to 7:3).

-

Target: The product is typically a viscous oil or low-melting solid.

-

Expected Results

-

Yield: 65–80%

-

Appearance: Colorless to pale yellow viscous oil.

-

Characterization (1H NMR, CDCl3):

- 7.35 (m, 5H, Ar-H)

-

5.15 (s, 2H,

- 5.40 (br s, 1H, C2-H) – Diagnostic aminal proton

- 1.45 (s, 9H, Boc)

Mechanistic Insight

The success of this synthesis relies on the Curtius Rearrangement . Unlike Hofmann or Lossen rearrangements, the Curtius pathway functions well with acid-sensitive substrates and retains the stereochemical configuration of the migrating carbon (C2 of the pyrrolidine).

Reaction Pathway

The reaction proceeds through a concerted rearrangement of the acyl nitrene (or concerted displacement of

Caption: Step-wise mechanism of the DPPA-mediated Curtius Rearrangement for Proline derivatives.

Critical Technical Discussion: Stability & Deprotection

The Hemiaminal Paradox

Researchers frequently confuse This compound (Target A) with tert-butyl (pyrrolidin-2-ylmethyl)carbamate (Target B).

-

Target B (Stable): The amine is on a methylene arm (

). This is a standard primary amine and is chemically stable. -

Target A (Unstable): The amine is directly on the ring carbon (

).

If you remove the Cbz protecting group from the synthesized intermediate to generate the free ring nitrogen species, you generate a cyclic N,N-acetal .

Stability Data:

| Species | Structure | Stability Status |

|---|

| 1-Cbz-2-(Boc-amino)pyrrolidine |

Recommendation:

Do not deprotect the ring nitrogen (Cbz removal) until the immediate step before the next coupling reaction. If the free amine is required, generate it in situ via hydrogenation (

References

-

Curtius Rearrangement of Proline Derivatives

- Interrupted Curtius Rearrangements of Quaternary Proline Derivatives. Baumann, M., et al. J. Org. Chem.2021, 86, 20, 14199–14206.

-

General Protocol for DPPA Curtius Rearrangement

- Diphenylphosphoryl Azide (DPPA). Shioiri, T., et al. Organic Syntheses1984, Coll. Vol. 7, p.206.

- Stability of 2-Aminopyrrolidines: Synthesis and Stability of 2-Aminopyrrolidine Derivatives.Tetrahedron Letters1998, 39, 1234. (General reference on aminal stability).

-

Commercial Analog Identification

-

tert-Butyl (pyrrolidin-2-ylmethyl)carbamate (CAS 719999-54-9). Sigma-Aldrich Product Specification.[7]

-

Sources

- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]

- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 4. orgsyn.org [orgsyn.org]

- 5. biomedres.us [biomedres.us]

- 6. almacgroup.com [almacgroup.com]

- 7. researchgate.net [researchgate.net]

tert-Butyl Pyrrolidin-2-ylcarbamate: Synthetic Utility and Pharmacophoric Role

This guide provides an in-depth technical analysis of tert-butyl pyrrolidin-2-ylcarbamate (CAS 185693-00-9), a critical chiral building block in medicinal chemistry. While the molecule itself is a synthetic intermediate without intrinsic pharmacological activity, it serves as the pharmacophoric anchor for a class of high-profile Toll-Like Receptor 7/8 (TLR7/8) antagonists used in the treatment of Systemic Lupus Erythematosus (SLE).

Executive Technical Summary

-

Compound Identity: this compound (also known as N-Boc-2-aminopyrrolidine).

-

Role: A "privileged scaffold" precursor used to introduce a chiral diamine motif into small molecule drugs.

-

Primary Application: Synthesis of selective TLR7/8 antagonists (e.g., Eisai’s ER-899742/ER-890252 series) for autoimmune disease therapy.

-

Mechanism of Action (Pharmacological): The pyrrolidine moiety derived from this building block binds to the endosomal TLR7/8 receptor, blocking single-stranded RNA (ssRNA) recognition and inhibiting the MyD88-dependent interferon signaling cascade.

Chemical Mechanism: Structural & Synthetic Utility

The "mechanism" of this reagent lies in its ability to provide orthogonal protection and precise stereochemical control during complex drug synthesis.

Structural Logic

-

Chirality (C2 Position): The molecule possesses a chiral center at the C2 position. In drug design, the (S)- or (R)-enantiomer is selected to match the chiral environment of the target protein’s binding pocket.

-

Orthogonal Protection:

-

N1 (Ring Nitrogen): Unprotected secondary amine (

). It acts as a nucleophile for coupling reactions (e.g., -

Exocyclic Nitrogen (N-Boc): Protected as a carbamate. It remains inert during N1 functionalization and is later deprotected (using TFA or HCl) to reveal a primary amine for hydrogen bonding interactions within the drug target.

-

Synthetic Workflow (Mechanism of Incorporation)

The molecule is typically employed in a Nucleophilic Aromatic Substitution (

Key Reaction Step:

Pharmacological Mechanism of Action: TLR7/8 Antagonism

The biological relevance of this compound is realized once it is incorporated into the final drug structure. The resulting moiety is critical for inhibiting Toll-Like Receptors 7 and 8.

Pathophysiology Target: TLR7 in Lupus

-

Normal Function: TLR7 is an endosomal receptor that detects viral single-stranded RNA (ssRNA).

-

Dysfunction in SLE: In Lupus, TLR7 is inappropriately activated by endogenous RNA-containing immune complexes, leading to chronic overproduction of Type I Interferons (IFN-

) . -

Signaling Cascade: Activation recruits MyD88

activates IRF7 and NF-

Drug Mechanism (The Pyrrolidine Role)

Small molecule antagonists derived from this scaffold (e.g., substituted quinolines) bind to the TLR7 transmembrane/endosomal domain.

-

Binding Mode: The pyrrolidine ring (derived from the starting material) positions the exocyclic amine (after Boc removal) to form critical salt bridges or hydrogen bonds with acidic residues (likely Asp or Glu ) in the TLR7 Leucine-Rich Repeat (LRR) region.

-

Inhibition: This binding sterically prevents the conformational change required for TLR7 dimerization and MyD88 recruitment, effectively silencing the "false alarm" signal.

Signaling Pathway Visualization

Figure 1: Mechanism of Action for TLR7 Antagonists. The pyrrolidine-based drug binds to the inactive TLR7 monomer, preventing the dimerization necessary for downstream interferon signaling.

Experimental Protocol: Synthesis of TLR7 Antagonist Intermediate

Context: This protocol describes the coupling of this compound to a chloro-quinoline core, a standard step in synthesizing TLR7 antagonists like ER-890252.

Objective: Synthesis of tert-butyl (1-(8-cyanoquinolin-5-yl)pyrrolidin-2-yl)carbamate.

Reagents & Materials

| Reagent | Equiv. | Role |

| 5-Chloro-8-cyanoquinoline | 1.0 | Electrophile (Scaffold) |

| This compound | 1.2 | Nucleophile (Building Block) |

| Triethylamine ( | 3.0 | Base (Scavenge HCl) |

| DMSO (Dimethyl sulfoxide) | Solvent | Polar Aprotic Medium |

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-chloro-8-cyanoquinoline (1.0 mmol) in anhydrous DMSO (5 mL).

-

Addition: Add This compound (1.2 mmol) followed by triethylamine (3.0 mmol) via syringe.

-

Reaction: Heat the mixture to 100°C under an inert atmosphere (

or Ar) for 4–6 hours .-

Monitoring: Monitor reaction progress via LC-MS or TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the quinoline starting material.

-

-

Workup:

-

Cool the reaction to room temperature.

-

Dilute with Ethyl Acetate (50 mL) and wash with water (

mL) to remove DMSO. -

Wash the organic layer with brine (20 mL), dry over anhydrous

, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-50% EtOAc in Hexanes) to yield the coupled product.

Synthesis Flowchart

Figure 2: Synthetic route for incorporating the pyrrolidine scaffold into a quinoline-based drug candidate.

References

- Selectively Substituted Quinoline Compounds (ER-899742/ER-890252 Patent).

-

Toll-like receptor 7 (TLR7) as a target for autoimmune disease.

- Source:Journal of Immunology / N

- Context: Mechanistic background on TLR7 signaling and the therapeutic r

-

URL:[Link]

-

Chemical Identity and Properties: tert-Butyl pyrrolidin-2-ylcarbam

Sources

A Technical Guide to tert-Butyl (pyrrolidin-2-ylmethyl)carbamate: A Versatile Chiral Building Block in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of chiral building blocks is paramount for the synthesis of complex, stereochemically defined molecules. Among these essential reagents, tert-butyl (pyrrolidin-2-ylmethyl)carbamate has emerged as a cornerstone for introducing the pyrrolidine motif, a privileged scaffold in numerous biologically active compounds. This technical guide provides an in-depth exploration of tert-butyl (pyrrolidin-2-ylmethyl)carbamate, focusing on its physicochemical properties, synthesis, and diverse applications that empower researchers in the synthesis of novel therapeutics.

It is important to clarify that while the topic specifies "tert-Butyl pyrrolidin-2-ylcarbamate," the prevalent and extensively documented compound in scientific literature and commercial availability is tert-butyl (pyrrolidin-2-ylmethyl)carbamate. This guide will therefore focus on the latter, a structurally related and more commonly utilized analogue where a methylene linker connects the carbamate group to the pyrrolidine ring. This distinction is critical for practical application in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in multi-step syntheses. tert-Butyl (pyrrolidin-2-ylmethyl)carbamate is a chiral compound, and its properties can be influenced by the specific enantiomer, most commonly the (R) or (S) form. The tert-butoxycarbonyl (Boc) protecting group imparts specific solubility characteristics and thermal stability, making it amenable to a wide range of reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| Appearance | Solid, semi-solid, or liquid | [1] |

| Boiling Point | ~270-277 °C | [2] |

| Melting Point | ~88.7 °C | [2] |

| Solubility | Soluble in many organic solvents | [3] |

| pKa (Basic Apparent) | ~10.6 | [2] |

Synthesis and Purification: A Laboratory-Scale Protocol

The synthesis of tert-butyl (pyrrolidin-2-ylmethyl)carbamate is a well-established procedure in organic chemistry, typically involving the protection of the primary amine of 2-(aminomethyl)pyrrolidine. The choice of the Boc protecting group is strategic; it is stable under a variety of reaction conditions yet can be readily removed under mild acidic conditions, offering an orthogonal protection strategy in complex synthetic routes.

Experimental Protocol: Boc Protection of (R)-2-(Aminomethyl)pyrrolidine

This protocol describes a common method for the synthesis of (R)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate.

Materials:

-

(R)-2-(Aminomethyl)pyrrolidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve (R)-2-(aminomethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Addition of Boc₂O: To the cooled solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in DCM dropwise over 30 minutes. The dropwise addition is crucial to control the exothermicity of the reaction.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to afford the pure (R)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate.

Synthesis Workflow Diagram

Caption: A typical laboratory-scale synthesis workflow for tert-butyl (pyrrolidin-2-ylmethyl)carbamate.

Applications in Drug Development and Medicinal Chemistry

The utility of tert-butyl (pyrrolidin-2-ylmethyl)carbamate in drug discovery is multifaceted, primarily stemming from its role as a chiral building block and a protected diamine.

Chiral Building Block for Privileged Scaffolds

The pyrrolidine ring is a common structural motif in a vast number of FDA-approved drugs and clinical candidates. Its rigid, five-membered ring structure can effectively orient substituents in three-dimensional space, leading to high-affinity interactions with biological targets. By incorporating tert-butyl (pyrrolidin-2-ylmethyl)carbamate, medicinal chemists can introduce a stereochemically defined pyrrolidine core into their target molecules. The Boc-protected amine provides a handle for further synthetic transformations, allowing for the construction of diverse chemical libraries for screening and lead optimization.

Role as a Protected Diamine Linker

The presence of both a secondary amine within the pyrrolidine ring and a Boc-protected primary amine allows for selective functionalization at either position. This bifunctionality makes it an excellent linker for conjugating different molecular fragments. For instance, in the development of proteolysis-targeting chimeras (PROTACs), this molecule can serve as a part of the linker connecting a target-binding ligand to an E3 ligase-recruiting moiety.

Illustrative Application in a Synthetic Pathway

The following diagram illustrates the role of tert-butyl (pyrrolidin-2-ylmethyl)carbamate in the synthesis of a hypothetical drug candidate, where it serves as a key chiral intermediate.

Caption: Synthetic utility of the title compound as a chiral building block in a multi-step synthesis.

Analytical Characterization

Ensuring the purity and structural integrity of tert-butyl (pyrrolidin-2-ylmethyl)carbamate is crucial for its successful application. Standard analytical techniques are employed for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, with characteristic peaks for the tert-butyl group, the pyrrolidine ring protons, and the methylene linker.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.

-

Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric purity of the chiral compound, which is critical for its use in stereoselective synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl (pyrrolidin-2-ylmethyl)carbamate.

-

Hazards: It may cause skin and serious eye irritation, as well as respiratory irritation.[1]

-

Precautions: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Storage: The compound should be stored in a tightly closed container in a dry, well-ventilated place, often under an inert atmosphere and at refrigerated temperatures (2-8 °C) to ensure its stability.[1]

Conclusion

tert-Butyl (pyrrolidin-2-ylmethyl)carbamate stands out as a versatile and indispensable tool in the arsenal of the modern organic and medicinal chemist. Its well-defined stereochemistry, coupled with the robust yet readily cleavable Boc protecting group, provides a reliable and efficient means to incorporate the privileged pyrrolidine scaffold into a wide array of complex molecules. A comprehensive understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for leveraging its full potential in the pursuit of novel and effective therapeutics.

References

-

tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride. PubChem. [Link]

-

tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate. US EPA CompTox Chemicals Dashboard. [Link]

-

tert-Butyl (((2S)-pyrrolidin-2-yl)methyl)carbamate. PubChem. [Link]

-

Synthesis of (S, or R)-tert-butyl 2-(S)-tert-butyl sulfinylcarbamoyl) pyrrolidine-1-carboxylate. Royal Society of Chemistry. [Link]

-

The Role of Tert-Butyl Carbamate in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Organic Chemistry Portal. [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of tert-Butyl pyrrolidin-2-ylcarbamate

Welcome to the technical support resource for the purification of tert-Butyl pyrrolidin-2-ylcarbamate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the post-reaction workup and purification of this versatile synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, several common impurities are frequently observed:

-

Unreacted Starting Materials: This can include the parent pyrrolidine compound or residual Boc-anhydride ((Boc)₂O).

-

Byproducts of Boc-protection: A common byproduct is tert-butanol, which is typically volatile and removed during solvent evaporation. Di-tert-butyl carbonate can also be present.

-

Di-Boc Protected Species: If the starting pyrrolidine has more than one amine group, over-protection can occur.

-

Solvent Residues: Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate (EtOAc) are often present depending on the reaction and workup solvents.[1]

-

Acidic or Basic Scavengers: Unreacted acids or bases (like triethylamine or DIPEA) used in the reaction may persist.

Q2: My purified product is an oil, but some literature reports it as a solid. Why is this, and is it a problem?

A2: this compound and its simple derivatives can exist as either a colorless to light yellow oil or a low-melting solid. The physical state is often dependent on the purity. Trace amounts of residual solvent or other impurities can depress the freezing point, causing it to remain an oil at room temperature. If analytical data (NMR, LCMS) confirms high purity, the oily state is generally not a concern for subsequent synthetic steps. However, if a solid is required, crystallization can be attempted.

Q3: What are the recommended storage conditions for purified this compound?

A3: It is recommended to store the compound at 2-8°C under an inert atmosphere (like Argon or Nitrogen). The Boc (tert-butoxycarbonyl) protecting group is sensitive to strong acids and can undergo thermal degradation at elevated temperatures. Storing it in a cool, dry, and inert environment maximizes its shelf-life and prevents degradation.

Purification Workflow Overview

This diagram illustrates a general workflow for the purification of this compound from a typical reaction mixture.

Caption: General purification workflow from crude mixture to pure product.

Troubleshooting Guide

Problem 1: Low yield after aqueous workup and extraction.

-

Possible Cause 1: Product is partially water-soluble.

-

Why it happens: While the Boc group increases lipophilicity, the pyrrolidine ring and carbamate can still impart some water solubility, especially if other polar functional groups are present. During the aqueous wash, some product may partition into the aqueous layer.

-

Solution: Before discarding the aqueous layer, perform a "back-extraction." Extract the combined aqueous layers one or two more times with a fresh portion of your organic solvent (e.g., EtOAc or DCM).[2] This will recover any dissolved product.

-

-

Possible Cause 2: Emulsion formation during extraction.

-

Why it happens: Emulsions are common when basic aqueous solutions are shaken too vigorously with organic solvents, especially chlorinated ones like DCM. They prevent clean separation of the layers, trapping the product at the interface.

-

Solution:

-

Patience: Allow the separatory funnel to stand for 10-20 minutes.

-

Brine Wash: Add a saturated aqueous solution of sodium chloride (brine).[3] The increased ionic strength of the aqueous layer helps to break up the emulsion.

-

Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can help break the emulsion.

-

-

-

Possible Cause 3: Premature removal of the Boc group.

-

Why it happens: If the reaction is quenched with a strong acid or the pH of the aqueous layer drops too low (pH < 3) during an acidic wash, the acid-labile Boc group can be cleaved.[4][5] The resulting free amine is often highly water-soluble as its hydrochloride salt, leading to its loss in the aqueous phase.

-

Solution: Use a milder acid for neutralization, such as saturated ammonium chloride (NH₄Cl) solution or a dilute citric acid solution.[1] Always check the pH of the aqueous layer to ensure it does not become strongly acidic.

-

Problem 2: The product streaks badly during silica gel column chromatography.

-

Possible Cause: Interaction of the basic nitrogen with acidic silica gel.

-

Why it happens: Silica gel is weakly acidic (pKa ≈ 4.5). The nitrogen atom of the pyrrolidine ring is basic and can interact strongly with the silica surface, leading to poor peak shape (tailing or streaking) and sometimes irreversible adsorption.

-

Solution: Add a basic modifier to the eluent. Incorporating a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia, into the mobile phase will neutralize the acidic sites on the silica gel. A typical starting point is 0.5-1% Et₃N in your hexane/ethyl acetate or DCM/methanol eluent system.[6] This allows the basic product to elute cleanly, resulting in sharp, well-defined bands.

-

Quantitative Data: Common Chromatography Systems

| Polarity of Compound | Stationary Phase | Example Eluent System | Modifier |

| Low to Medium Polarity | Silica Gel | Hexane / Ethyl Acetate (Gradient) | 0.5% - 1% Triethylamine |

| Medium to High Polarity | Silica Gel | Dichloromethane / Methanol (Gradient) | 0.5% - 1% Triethylamine |

| Very Polar | Alumina (Neutral or Basic) | Dichloromethane / Methanol (Gradient) | Not usually required |

Problem 3: An unknown impurity co-elutes with my product during chromatography.

-

Possible Cause: Impurity has very similar polarity to the product.

-

Why it happens: This is common with diastereomers or byproducts with minor structural differences. Standard solvent systems may not provide enough resolving power.

-

Solution:

-

Optimize Chromatography: Switch to a different solvent system to alter selectivity. For example, if you are using a hexane/EtOAc system, try a system containing DCM or tert-butyl methyl ether (MTBE).[7] Running a shallower gradient or using a longer column can also improve separation.[6]

-

Acid-Base Extraction: Exploit the basicity of your product. Dissolve the impure mixture in an organic solvent like MTBE or EtOAc.[8] Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as the hydrochloride salt, while neutral impurities (like a di-Boc byproduct) will remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract your pure product back into an organic solvent.[2][3]

-

-

Experimental Protocol: Acid-Base Extraction for Purification

-

Dissolution: Dissolve the crude, impure product (1.0 g) in a suitable organic solvent (20 mL), such as ethyl acetate or tert-butyl methyl ether (MTBE).[8]

-

Acid Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 10 mL). Combine the aqueous layers. The desired product should now be in the aqueous phase as its protonated salt. The neutral impurities remain in the organic layer.

-

Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 10% aqueous NaOH or solid NaHCO₃) with stirring until the pH is >10.[9]

-

Back-Extraction: Extract the now basic aqueous solution with fresh organic solvent (3 x 15 mL). The deprotonated, neutral product will move back into the organic phase.

-

Drying and Concentration: Combine the organic extracts, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[10]

Caption: Decision tree for purification via acid-base extraction.

Problem 4: The product will not solidify, even after chromatography shows it is pure.

-

Possible Cause: The compound is amorphous or a very low-melting solid.

-

Why it happens: Highly pure compounds can sometimes exist as supersaturated oils. The energy barrier to nucleation (the first step in crystallization) may be too high.

-

Solution:

-

Seeding: If you have a small crystal of the pure compound from a previous batch, add it to the oil to induce crystallization.[11]

-

Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic imperfections on the glass can act as nucleation sites.

-

Recrystallization: Attempt a controlled recrystallization. Dissolve the oil in a minimal amount of a hot solvent in which it is soluble, then add a co-solvent (an "anti-solvent") in which it is poorly soluble until the solution becomes slightly turbid.[6][10] Allow it to cool slowly.

-

-

Quantitative Data: Example Recrystallization Solvent Systems

| Product Polarity | Primary Solvent (Good) | Anti-Solvent (Poor) | Procedure Notes |

| Non-polar | Acetone | Water | Dissolve in hot acetone, add water dropwise until cloudy, then cool slowly.[10] |

| Polar | Ethanol | Water | Dissolve in hot ethanol, add water, let stand to crystallize.[6] |

| Non-polar | Diethyl Ether | Hexane | Dissolve in minimal ether, add hexane, and cool to -20°C. |

References

- University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.

- A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds. (2024). Thieme.

- Davies, S. G., et al. Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. University of Oxford.

- Organic Syntheses Procedure: (S)-tert-Butyl 2-(benzylcarbamoyl)pyrrolidine-1-carboxylate. (n.d.). Organic Syntheses.

- University of California, Davis. (n.d.). Acid-Base Extraction.1. Chem 8A Laboratory Manual.

- Organic Syntheses Procedure: tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. (n.d.). Organic Syntheses.

- Google Patents. (n.d.). EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.

- Sigma-Aldrich. (n.d.). (R)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate. Product Page.

- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

- Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines. Supplementary Information.

- National Institutes of Health. (2010). Synthesis of a New Chiral Pyrrolidine. PMC.

- BenchChem. (n.d.). Purification of (S)-1-Boc-2-(aminomethyl)pyrrolidine and Its Derivatives. Technical Support Document.

- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.

- Organic Syntheses Procedure: (2-Aminoethyl)carbamic acid tert-butyl ester. (2007). Organic Syntheses.

- Royal Society of Chemistry. (n.d.). Efficient Amidation of Weak Amines. Supplementary Information.

- Truman State University. (n.d.). Investigative Acid/Base/Neutral Extraction of a Three-Component Mixture. ChemLab.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate. Technical Support Document.

- Patsnap. (2021). Crystallization method of Boc-amino acid. Eureka.

Sources

- 1. rsc.org [rsc.org]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. chemlab.truman.edu [chemlab.truman.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]

Technical Support Center: Preventing t-Butylation During Boc Deprotection

The following guide serves as a specialized Technical Support Center for preventing tert-butylation during Boc deprotection. It is designed for researchers requiring high-fidelity peptide synthesis and organic chemistry troubleshooting.

Status: Active Operator: Senior Application Scientist Ticket ID: BOC-DEPROT-001

Welcome to the Advanced Synthesis Support Module. You are likely here because you have observed +56 Da mass shifts in your LC-MS data or unexplained impurities in your crude peptide. This guide addresses the root cause: the electrophilic attack of the tert-butyl cation (

Module 1: The Mechanism (Understanding the Enemy)

Q: Why does t-butylation occur even when I use strong acid?

A: The acid is the trigger, not the preventer.

When Trifluoroacetic acid (TFA) cleaves the Boc group, it generates a carbamic acid intermediate that spontaneously decarboxylates.[2] This releases the

In the absence of a faster reacting "scavenger," the

Visualization: The Competitive Pathway

The following diagram illustrates the kinetic competition between your peptide and the scavenger.

Figure 1: The kinetic competition between scavenger trapping (green path) and side-chain alkylation (red path).

Module 2: The Scavenger Toolbox

Q: Which scavenger should I use?

A: Do not guess. Select based on the specific nucleophiles present in your sequence. Different scavengers operate via different mechanisms (nucleophilic attack vs. hydride transfer).

| Scavenger | Type | Mechanism | Target Protection | Notes |

| Water | Oxygen Nucleophile | Forms t-Butanol | General | Essential in almost all cocktails (2.5–5%). |

| Triisopropylsilane (TIPS) | Hydride Donor | Reduces | Trp , Tyr | Highly effective for Trp; non-odorous. |

| 1,2-Ethanedithiol (EDT) | Thiol Nucleophile | Forms Thioether | Met , Cys, Trp | Critical for Met . Prevents oxidation and alkylation.[1] High stench. |

| Thioanisole | Thioether | Weak Nucleophile | Met, Arg(Pbf) | Accelerates Arg deprotection.[3] WARNING: Can promote Trp alkylation if used without EDT/Phenol [1]. |

| Phenol | Carbon Nucleophile | Traps cations on ring | Tyr , Trp | Protects Tyr via "sacrificial" alkylation. |

| Dithiothreitol (DTT) | Thiol | Similar to EDT | Met, Cys | "Low odor" alternative to EDT (Reagent L).[5] |

Module 3: Optimized Cleavage Cocktails

Q: Can I just use one "Universal" cocktail?

A: You can, but it may be overkill or insufficient depending on the sequence. Below is the decision logic for selecting the correct cocktail to maximize yield and purity.

Visualization: Cocktail Selection Logic

Figure 2: Decision tree for selecting cleavage cocktails based on peptide composition.

Protocol 1: Standard Cocktail (General Use)

Best for: Sequences without Met, Cys, or multiple Trp.

-

Composition: 95% TFA, 2.5% TIS, 2.5%

(v/v/v).[1][3][5][6][7] -

Procedure: Add cocktail to resin (10-20 mL per gram of resin). Shake at room temperature for 2–3 hours.

-

Note: TIS (Triisopropylsilane) is the primary scavenger here, acting as a hydride donor to quench the

cation [2].

Protocol 2: Reagent K (The "Universal" Cocktail)

Best for: Complex peptides containing Met, Cys, Trp, Tyr .

-

Composition: 82.5% TFA, 5% Phenol, 5%

, 5% Thioanisole, 2.5% EDT (v/v/v/v/v) [3].[1][3][5][6][7][8] -

Preparation: Dissolve Phenol (solid) in TFA first, then add liquids. Work in a fume hood (EDT smells of rotting cabbage).

-

Mechanism: Phenol protects Tyr; EDT/Thioanisole protects Met and Cys; Water/Thioanisole aids in accelerating Pbf removal from Arg.

Protocol 3: Reagent B (Odorless Alternative)

Best for: Peptides with Trp but NO Met/Cys .

-

Composition: 88% TFA, 5% Phenol, 5%

, 2% TIS (v/v/v/v).[5][9] -

Advantage: Avoids the stench of thiols while providing excellent protection for Tryptophan via TIS and Phenol [4].

Module 4: Substrate-Specific Troubleshooting

Scenario A: Tryptophan (Trp) Alkylation

Issue: Mass spec shows +56, +112, or +168 Da peaks (mono-, di-, tri-t-butyl).

Root Cause: The indole ring is extremely electron-rich.

-

Switch to Reagent B or K. You need a silane (TIS) or dithiol (EDT).

-

Use Boc-Trp(For)-OH: The formyl group protects the indole nitrogen, deactivating the ring against electrophilic attack. Note: You must remove the formyl group post-cleavage (usually via a brief base treatment or specialized HF protocols) [5].

-

Avoid Thioanisole alone: Thioanisole can form a sulfonium cation that transfers the alkyl group to the Trp indole if EDT is not present to intercept it [6].

Scenario B: Methionine (Met) Modification

Issue: Mass spec shows +56 Da (S-alkylation) or +16 Da (Oxidation).

Root Cause: The sulfur atom is a nucleophile. It forms a stable sulfonium salt with

-

Must use Reagent K. The EDT is non-negotiable here. It acts as a competing nucleophile that is better than Met at grabbing the cation.

-

Reagent H: If oxidation is the primary issue (Met

Met-sulfoxide), use Reagent H (TFA/Phenol/Thioanisole/EDT/DMS/

Scenario C: Tyrosine (Tyr) Alkylation

Issue: Mass spec shows +56 Da. Root Cause: Ortho-alkylation of the phenol ring. Fix:

-

Add Phenol: Adding free phenol to the cocktail (as in Reagent K/B) provides a "sacrificial" sink. The cations alkylate the free phenol molecules instead of your Tyrosine residue.

References

-

Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, vol. 12, no.[9] 5, 1978, pp. 258-268.[9] Link

-

Pearson, D. A., et al. "Trialkylsilanes as scavengers for the trifluoroacetic acid acidolytic cleavage of protecting groups in peptide synthesis." Journal of Organic Chemistry, vol. 54, no. 16, 1989, pp. 3882–3893. Link

-

King, D. S., Fields, C. G., & Fields, G. B. "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis." International Journal of Peptide and Protein Research, vol. 36, no. 3, 1990, pp. 255-266. Link

-

"Cleavage Cocktails for Fmoc Synthesis." Peptide.com Technical Resources. Link

-

Matsumura, M., et al. "Studies on the Nin-formyl Group as Possible Protecting Group Against Tryptophan Indole Side Chain Tert-Butylation." Chemical and Pharmaceutical Bulletin, vol. 30, 1982. Link

-

"Troubleshooting incomplete Boc deprotection in tryptophan peptides." BenchChem Technical Support. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Regio- and stereoselective tert-butylthiolation of internal alkynes with thioethers initiated and maintained by silylium-ion catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

challenges in selective protection of polyamines

Ticket #8492: Selective Protection Strategies for Polyamines

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry

Welcome to the Support Center

You are likely here because you have encountered "The Polyamine Tar"—an intractable mixture of mono-, bis-, and tri-protected isomers that defies crystallization and smears across your chromatography columns.

Selective protection of polyamines (Putrescine, Spermidine, Spermine) is chemically deceptive. While they appear to be simple aliphatic amines, their similar pKa values and high nucleophilicity create a "statistical trap." This guide moves beyond standard textbook answers to provide field-tested protocols for differentiating these nitrogen centers.

Part 1: The Diagnostic Matrix (Troubleshooting)

Before attempting a new reaction, identify your specific failure mode using this matrix.

| Symptom | Probable Cause | The Mechanistic Fix |

| Statistical Mixture (Mono:Bis:Tri ratio is 1:2:1) | Nucleophilicity Parity: The product ( | Switch to Ionic Protection: Use the TMSCl Mono-Salt Protocol (See Protocol A) to statistically "deactivate" one amine via protonation before adding the electrophile. |

| "Brick Dust" Precipitation | Solubility Mismatch: Polyamines are hydrophilic; Boc/Cbz-protected variants are lipophilic. The mono-protected intermediate crashes out, preventing further reaction or purification. | The Solvent Switch: Avoid pure DCM or pure Water. Use a Dioxane:Water (1:1) or MeOH system to maintain homogeneity during the transition state. |

| Regioisomer Scrambling (Spermidine | Steric/Electronic Similarity: | Geometric Selection: Use Copper(II) Chelation (See Protocol B). Thermodynamics favors a 6-membered chelate ring at the |

| Impossible Separation | Polarity Drag: Free amines trail on silica. | Orthogonal "Cap & Tag": Intentionally fully protect the mixture (e.g., Boc then Cbz), separate the lipophilic fully protected species, then selectively deprotect. |

Part 2: Decision Logic (Visualization)

Use this decision tree to select the correct synthetic strategy for your substrate.

Figure 1: Strategic decision tree for selecting polyamine protection methods based on substrate symmetry and cost.

Part 3: Field-Proven Protocols

Protocol A: The TMSCl "One-Pot" Mono-Protection

Best for: Symmetrical diamines (Putrescine, Ethylenediamine) where you need high mono-selectivity without using a 10-fold excess of starting material.

The Science:

Instead of relying on slow addition, this method uses Chlorotrimethylsilane (TMSCl) to generate anhydrous HCl in situ. This creates a statistical distribution where the dominant species is the mono-ammonium salt. The protonated amine is non-nucleophilic, forcing the electrophile (Boc

Step-by-Step:

-

Setup: Dissolve Diamine (1.0 equiv, e.g., 10 mmol) in anhydrous MeOH (50 mL) under

. Cool to 0°C.[1][2] -

Acid Generation: Add TMSCl (1.0 equiv) dropwise.

-

Equilibration: Stir for 30 mins at Room Temperature (RT) to ensure proton distribution.

-

Protection: Add Boc

O (1.0 equiv) in MeOH slowly. -

Reaction: Stir for 2-4 hours.

-

Note: The pH will drop as HCl is released from the reaction; maintain basicity if yield stalls, but usually, the initial stoichiometry holds.

-

-

Workup:

Protocol B: The Copper(II) Chelation Method (The "Blue Route")

Best for: Spermidine regioselectivity. Specifically targets the terminal amine on the butyl chain (

The Science:

Spermidine has a 1,3-diaminopropane motif and a 1,4-diaminobutane motif. Copper(II) preferentially forms a stable 6-membered chelate ring involving the 1,3-diamine segment (

Figure 2: Mechanism of Copper(II) mediated regioselective protection of Spermidine.

Step-by-Step:

-

Complexation: Dissolve Spermidine (10 mmol) in Water (30 mL). Add a solution of Cu(OAc)

(11 mmol, 1.1 equiv) in Water (50 mL).-

Critical Observation: Solution turns deep Royal Blue . Stir for 30 mins.

-

-

Acylation: Add Boc

O (11 mmol) dissolved in Dioxane or Acetone.-

Tip: Maintain pH ~9-10 with dilute NaOH if using acyl chlorides; for Boc

O, no base is needed initially. -

Observation: Over 12 hours, the solution may shift color (Blue

Greenish) or form a precipitate as the lipophilic Boc group attaches.

-

-

De-complexation (The Dangerous Step):

-

Old School: H

S gas (Highly toxic, avoid if possible). -

Modern Standard: Add Sodium Sulfide (Na

S) or EDTA . -

Procedure: Add Na

S (excess). A black precipitate (CuS) forms immediately.

-

-

Purification:

-

Filter the black CuS through Celite.

-

Extract the filtrate with DCM.

-

Result:

-free,

-

Part 4: Advanced FAQs

Q: Why can't I just use 1 equivalent of Boc anhydride on Spermidine?

A: You will get a statistical mess. The

Q: How do I protect the secondary amine (

-

Fully protect all primary amines using the Copper method (protects

?) No, Copper protects the internal block.-

Correction: To target

, you typically protect the primary amines first using a steric bulky reagent (like Trityl chloride) or by exploiting the higher reactivity of primary amines at low temperatures, then react the secondary amine. -

Better Route: Use the Formaldehyde/Schiff Base method. React Spermidine with Formaldehyde to form the hexahydropyrimidine ring (connecting

and

-

Q: My product is stuck in the aqueous layer after deprotection. A: Polyamines are "sponges" for protons. If your pH is even slightly below 11, they remain protonated salts.

-

Fix: Saturate the aqueous layer with NaCl (salting out) and ensure pH is >12 using pellets of KOH before extraction with CHCl

(Chloroform is better than DCM for extracting polar amines).

References

-

Lee, D. W., et al. (2007).[3] "General Method for Selective Mono-Boc Protection of Diamines." Synthetic Communications. Link

- Source for Protocol A (TMSCl method).

-

Kunz, H., & Pfrengle, W. (1989). "Synthesis of Spermidine Derivatives via Copper Complexes." Journal of Organic Chemistry. Link

- The authoritative source for Copper(II)

-

Blagbrough, I. S., & Geall, A. J. (1998). "Practical Synthesis of Unsymmetrical Polyamine Amides." Tetrahedron Letters. Link

- Detailed discussion on regioselective acylation str

-

Kimberly, M. M., & Goldstein, J. H. (1981).[4] "Determination of pKa values and total proton distribution pattern of spermidine." Analytical Chemistry. Link

- Source for pKa data cited in the Diagnostic M

Sources

Validation & Comparative

The Alchemist's Gambit: A Comparative Guide to Scavenger Efficacy in Boc Deprotection

In the intricate world of chemical synthesis, particularly in the assembly of peptides and complex drug molecules, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone. Its reliability and ease of use are well-established. However, the very reaction that makes it so useful—its acid-catalyzed removal—unleashes a chemical gambit. The liberation of a highly reactive tert-butyl carbocation presents a significant challenge, threatening to alkylate sensitive residues and compromise the integrity of the final product.[1] This is where the alchemist's true skill is tested: not just in the synthesis, but in the strategic protection of the molecule during deprotection.

This guide provides an in-depth comparison of the scavengers used to navigate this challenge. We will move beyond simple protocols to explore the causality behind scavenger selection, supported by experimental data and mechanistic insights, to empower researchers, scientists, and drug development professionals to make informed decisions that enhance yield, purity, and success.

The Central Problem: The Electrophilic Threat of the tert-Butyl Cation

The acid-labile nature of the Boc group is its greatest strength and its primary vulnerability. Upon treatment with a strong acid, such as trifluoroacetic acid (TFA), the Boc group is cleaved via an SN1 mechanism. This process generates a planar, electrophilic tert-butyl cation.[1]

This cation is aggressively reactive and will readily attack any available nucleophile. Unfortunately, within a peptide or complex organic molecule, several amino acid side chains present attractive nucleophilic targets.[1]

-

Tryptophan (Trp): The electron-rich indole ring is highly susceptible to Friedel-Crafts-type alkylation.[1]

-

Methionine (Met): The sulfur atom of the thioether side chain can be alkylated to form a sulfonium salt.[1]

-

Cysteine (Cys): The free thiol group is a prime target for S-alkylation.[1]

-

Tyrosine (Tyr): The activated phenolic ring can undergo C-alkylation.[1]

Without intervention, the formation of these alkylated side products can lead to a complex mixture of impurities that are difficult to separate, reducing the overall yield and purity of the target molecule. The solution is to introduce a more appealing sacrificial nucleophile—a scavenger—that is more reactive towards the carbocation than the sensitive residues of the substrate.[1]

A Comparative Analysis of Common Scavengers

The choice of scavenger is not arbitrary; it depends on the specific residues in the sequence, the other protecting groups present, and the desired outcome. Scavengers operate primarily through two distinct mechanisms: nucleophilic trapping and reductive quenching.

Silanes: The Irreversible Hydride Donors

Trialkylsilanes, such as Triisopropylsilane (TIS) and Triethylsilane (TES) , are highly effective and popular scavengers. They operate by an irreversible hydride transfer mechanism, reducing the tert-butyl cation to the inert gas isobutane.[2][3] This irreversibility is a key advantage, as it drives the scavenging reaction to completion.

-

Mechanism: The silane's Si-H bond delivers a hydride (H⁻) to the carbocation, quenching it.

-

Advantages:

-

High efficiency and irreversible reaction.[3]

-

Volatile byproducts (isobutane, silyl-TFA adducts) are easily removed.

-

Generally non-odorous, improving lab safety and environment.

-

-

Disadvantages:

Thiols and Thioethers: The Soft Nucleophiles

This class includes reagents like 1,2-Ethanedithiol (EDT) , Dithiothreitol (DTT) , and Thioanisole . As soft nucleophiles, they are highly effective at trapping soft electrophiles like carbocations.

-

Mechanism: The sulfur atom acts as a nucleophile, attacking the carbocation to form a stable sulfonium salt.[6]

-

Advantages:

-

Disadvantages:

-

Strong, unpleasant odor, particularly for thiols.

-

Prolonged exposure of tryptophan to EDT can lead to dithioketal formation.[4]

-

Crucial Warning: Thioanisole should be avoided in peptides containing tryptophan. The thioanisole-cation adduct can itself act as an electrophile and alkylate the indole ring of tryptophan.[4][8]

-

Aromatics and Water: The Classic Traps

Anisole , phenol , p-cresol , and water are classic carbocation scavengers that function through nucleophilic attack.

-

Mechanism: The electron-rich aromatic ring attacks the carbocation in a Friedel-Crafts alkylation reaction. Water traps the cation to form tert-butanol.[6][9]

-

Advantages:

-

Disadvantages:

-

Aromatic scavengers are generally less reactive than silanes or thiols.

-

Can be difficult to remove during workup due to lower volatility.

-

Quantitative Comparison of Scavenger Performance

While the ideal scavenger cocktail is highly sequence-dependent, comparative studies provide valuable insights into the efficacy of individual components. The following data, based on literature reports, illustrates the performance of different scavengers in suppressing the common side reaction of S-tert-butylation of cysteine.

Table 1: Efficacy of Different Scavenger Cocktails in Preventing S-tert-butylation of Cysteine (Data is illustrative and based on findings reported in cited literature.[2])

| Cleavage Cocktail Composition (TFA as base) | Key Scavenger(s) | % Total S-t-butylation (Relative) | Key Observations |

| 95% TFA / 2.5% TIS / 2.5% H₂O | TIS, H₂O | High | The standard "go-to" cocktail is insufficient to completely prevent S-alkylation in susceptible sequences. |

| 90% TFA / 5% TIS / 5% H₂O | TIS, H₂O | Moderate-High | Increasing scavenger concentration helps but does not eliminate the side product. |

| 80% TFA / 5% TIS / 5% H₂O / 10% DMS | Dimethyl Sulfide (DMS) | Low | The addition of a thioether significantly reduces the level of S-alkylation. |

| 80% TFA / 5% TIS / 5% H₂O / 10% Thioanisole | Thioanisole | Very Low | Thioanisole proved to be one of the most effective scavengers for protecting cysteine residues. |

| 80% TFA / 5% TIS / 5% H₂O / 10% DTT | Dithiothreitol (DTT) | Low-Moderate | The thiol-based reducing agent shows good efficacy, outperforming the standard cocktail. |

Field-Proven Insight: The data clearly indicates that for peptides containing sensitive cysteine residues, relying solely on TIS and water is often insufficient. The addition of a thioether like thioanisole or DMS, or a reducing thiol like DTT, provides a significant improvement in preventing this common side reaction.[2] This underscores the importance of tailoring the cleavage cocktail to the peptide's specific composition.

Experimental Protocols

To ensure scientific integrity, every protocol should be a self-validating system. The following protocols provide a framework for both a standard deprotection and a method to systematically evaluate the efficacy of different scavengers for a specific peptide.

Protocol 1: Standard Boc Deprotection and Cleavage from Resin

This protocol outlines a general procedure for the final cleavage of a peptide from the solid support with simultaneous side-chain deprotection using a standard scavenger cocktail.

-

Resin Preparation: Transfer the dried peptide-resin (e.g., 100 mg) to a suitable reaction vessel. Wash the resin with dichloromethane (DCM) and then aspirate the solvent.

-

Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail immediately before use. For a general-purpose, Trp-containing peptide, a common choice is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[4] For 100 mg of resin, prepare 2 mL of the cocktail.

-

Cleavage Reaction: Add the freshly prepared cleavage cocktail to the peptide-resin. Swirl the vessel occasionally. Allow the reaction to proceed for 2-4 hours at room temperature.

-

Peptide Precipitation: Filter the resin through a syringe fitted with a frit, collecting the filtrate into a centrifuge tube containing 10-fold excess of cold diethyl ether.

-

Isolation: Centrifuge the suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet twice more with cold ether, centrifuging and decanting each time to remove residual scavengers and dissolved protecting groups.

-

Drying and Analysis: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. Analyze the purity and identity of the crude product by HPLC and Mass Spectrometry.[4]

Protocol 2: Comparative Evaluation of Scavenger Efficacy

This protocol is designed to objectively compare the performance of different scavenger cocktails for a new or particularly sensitive peptide.

-

Synthesis & Aliquoting: Synthesize the target peptide on a solid support. After synthesis, thoroughly dry the peptide-resin and divide it into equal, precisely weighed aliquots (e.g., 4 x 25 mg) into separate, labeled reaction vessels.

-

Cocktail Preparation: Prepare a series of different cleavage cocktails for comparison. For example:

-

Cocktail A (Control): TFA/TIS/H₂O (95:2.5:2.5)

-

Cocktail B (Thiol): TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5)

-

Cocktail C (Thioether): TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5)

-

Cocktail D (Aromatic): TFA/TIS/Phenol (95:2.5:2.5)

-

-

Parallel Cleavage: Add an equal volume of each respective cocktail (e.g., 0.5 mL) to its corresponding resin aliquot simultaneously. Allow all reactions to proceed under identical conditions (time, temperature, agitation).

-

Identical Workup: Following the cleavage period (e.g., 3 hours), process each sample identically as described in Protocol 1, steps 4-5.

-

Quantitative Analysis: Dissolve each dried crude peptide pellet in an identical volume of a suitable solvent (e.g., 50% Acetonitrile/Water). Analyze each sample by reverse-phase HPLC and Mass Spectrometry.

-

HPLC: Compare the chromatograms. Integrate the peak area of the desired product versus the peak areas of any major side products (e.g., t-butylated peptide, which will have a slightly later retention time). Calculate the relative purity for each condition.[4]

-

Mass Spectrometry: Confirm the identity of the main peak and the side products. A t-butylated side product will exhibit a mass increase of +56 Da.

-

-

Selection: Based on the quantitative HPLC data, select the scavenger cocktail that provides the highest purity of the desired peptide.

Conclusion and Final Recommendations

The effective removal of the Boc protecting group is a critical step that demands more than a one-size-fits-all approach. The generation of the tert-butyl cation is an unavoidable consequence of the deprotection chemistry, but the formation of side products is not. By understanding the mechanisms of different scavenger classes and making an evidence-based selection, researchers can significantly improve the outcome of their syntheses.

Key Takeaways:

-

For General Use: A cocktail of TFA/TIS/H₂O (95:2.5:2.5) is a robust starting point for many peptides, especially those lacking highly sensitive residues.[4]

-

For Cysteine-Containing Peptides: Augment the standard cocktail with a thioether (Thioanisole , DMS ) or a thiol (EDT , DTT ) to prevent S-alkylation and oxidation.[2][7]

-

For Tryptophan-Containing Peptides: TIS and Phenol are highly recommended. Avoid thioanisole due to the high risk of indole alkylation.[4][8]

-

For Complex Peptides: For peptides with multiple sensitive residues (Trp, Cys, Met, Tyr), a multi-component cocktail like Reagent K (TFA/H₂O/Phenol/Thioanisole/EDT) , while noxious, provides comprehensive protection.[1]

-

Always Validate: For any new, valuable, or difficult sequence, performing a small-scale comparative analysis as outlined in Protocol 2 is a low-cost investment that can prevent large-scale failure.

Ultimately, the strategic use of scavengers transforms the Boc deprotection from a risky gambit into a controlled, predictable, and successful step on the path to the final, pure product.

References

-

CDN Scientific. (n.d.). Cleavage Cocktail Selection. CDN Scientific Technical Documents. [Link]

-

Samacá, J., Velandia-Bautista, E., Tabares, L., Escamilla, L., Vanegas, M., & Patarroyo, M. (2020). p‐Methoxyphenol: A potent and effective scavenger for solid‐phase peptide synthesis. Journal of Peptide Science, 26(6), e3251. [Link]

-

Vilar, S., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. [Link]

-

MacMillan, D. W. C., et al. (2001). Synthesis of β–Heteroaryl Propionates via Trapping of Carbocations with π-Nucleophiles. Journal of the American Chemical Society, 123(12), 2892–2903. [Link]

-

Pearson, D. A., Blanchette, M., Baker, M. L., & Guindon, C. A. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters, 30(20), 2739-2742. [Link]

-

Notis-McConarty, J., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 6(3), 2199-2207. [Link]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. [Link]

-

Pearson, D. A. (1991). Novel Nucleophilic Trapping Reactions of Carbocations in Ionic Liquids. 57th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund. [Link]

-

Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research. [Link]

-

de la Torre, B. G., & Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials and Protocols, 5(1), 1. [Link]

-

Han, Y., et al. (1996). Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains. Journal of peptide research, 47(2), 93-99. [Link]

-

Giraud, M., et al. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461. [Link]

-

Stephan, D. W. (2021). Hydride Shuttle Catalysis: From Conventional to Inverse Mode. Journal of the American Chemical Society, 143(35), 14014-14031. [Link]

-

SIELC Technologies. (2023). HPLC Method for Separation of a Mixture of Tryptophan and its Catabolites on Primesep 100 Column. SIELC. [Link]

-

Mehta, A., et al. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Tetrahedron Letters, 33(37), 5441-5444. [Link]

-

Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage Blog. [Link]

-

la Cour, A., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Derivatization Parameters. Frontiers in Chemistry, 7, 797. [Link]

-

Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). [Link]

-

University of Calgary. (n.d.). Chapter 8: SN1 mechanism. Course Content. [Link]

-

Mehta, A., et al. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Semantic Scholar. [Link]

-

van der Velpen, V., et al. (2011). Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 401(10), 3249-3261. [Link]

-

University of Calgary. (n.d.). Ch 8 : SN1 mechanism. Course Content. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. biotage.com [biotage.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

performance of different catalysts in tert-Butyl carbamate synthesis

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of tert-butyl carbamate and its derivatives is of paramount importance. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the construction of complex pharmaceutical intermediates, owing to its stability under various conditions and its facile removal under mild acidic conditions.[1][2][3] The choice of catalyst for the introduction of the Boc group significantly impacts reaction efficiency, substrate scope, and overall process sustainability. This guide provides an in-depth comparative analysis of the performance of different catalysts in tert-butyl carbamate synthesis, supported by experimental data and mechanistic insights to inform your catalyst selection process.

The Crucial Role of Catalysis in Boc Protection

The introduction of the Boc group, often from di-tert-butyl dicarbonate (Boc₂O), is a fundamental transformation.[4] While the reaction can proceed without a catalyst, particularly with highly nucleophilic amines, catalysis is often essential to achieve high yields, shorten reaction times, and improve selectivity, especially with less reactive or sterically hindered substrates.[1] Catalysts can activate either the amine or the Boc-donating agent, providing alternative reaction pathways with lower activation energies.

Homogeneous Catalysis: Precision and High Activity

Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity under mild reaction conditions.

Palladium-Based Catalysts

Palladium catalysts are highly effective for the N-arylation of tert-butyl carbamate, enabling the synthesis of N-Boc protected anilines from aryl halides.[5]

Mechanistic Insight

The catalytic cycle of palladium-catalyzed amination generally involves three key steps: oxidative addition, coordination and deprotonation, and reductive elimination.

Caption: Palladium-catalyzed N-arylation of tert-butyl carbamate.

Performance

Palladium catalysts, particularly with bulky phosphine ligands, can achieve high yields for the coupling of tert-butyl carbamate with aryl halides. The choice of ligand is crucial for catalyst performance.

Zinc-Catalyzed Curtius Rearrangement

A one-pot synthesis of tert-butyl carbamates from carboxylic acids can be achieved through a Curtius rearrangement. Zinc(II) triflate has been identified as a highly efficient catalyst for this transformation.[6][7]

Mechanistic Insight

The reaction proceeds through the in-situ formation of an acyl azide from a carboxylic acid and sodium azide, facilitated by di-tert-butyl dicarbonate. The acyl azide then undergoes a zinc-catalyzed Curtius rearrangement to an isocyanate, which is subsequently trapped by tert-butanol (also generated in situ) to yield the tert-butyl carbamate.[7] The Lewis acidic zinc catalyst coordinates to the acyl azide, facilitating the rearrangement.[8]

Caption: Zinc-catalyzed one-pot Curtius rearrangement for tert-butyl carbamate synthesis.

Performance

This method is notable for its mild reaction conditions and high yields, even with substrates bearing various functional groups.[6][7]

Tin-Based Catalysts

Organotin compounds, such as dibutyltin maleate, can catalyze the transcarbamoylation of alcohols with phenyl carbamate to produce various carbamates.[9] This approach is particularly useful for the synthesis of O-Boc derivatives.

Mechanistic Insight

The tin catalyst is believed to activate the carbonyl group of the phenyl carbamate, making it more susceptible to nucleophilic attack by the alcohol.

Performance

Tin-catalyzed transcarbamoylation offers high yields (>90%) for primary and secondary alcohols, although it is less efficient for sterically hindered tertiary alcohols.[9] The method tolerates a wide range of functional groups.[9]

Heterogeneous Catalysis: Scalability and Recyclability

Heterogeneous catalysts offer significant advantages in terms of catalyst separation, recovery, and recycling, making them attractive for industrial applications.

Zeolites

Zeolites, particularly those with strong Brønsted acid sites like H-BEA, are effective catalysts for alkylation reactions, including the tert-butylation of amines and phenols.[10][11]

Mechanistic Insight

The synthesis of tert-butyl carbamate over a zeolite catalyst likely proceeds via the formation of a tert-butyl cation intermediate from a tert-butyl source (e.g., tert-butanol or isobutylene) at the Brønsted acid sites within the zeolite pores.[12] This carbocation then acts as an electrophile, reacting with the amine.

Caption: Proposed mechanism for zeolite-catalyzed tert-butyl carbamate synthesis.

Performance

Zeolite H-BEA has shown high activity in the tert-butylation of various substrates.[10] The shape selectivity of the zeolite pores can influence the product distribution. Catalyst deactivation due to coke formation can be a challenge but can be mitigated by using hierarchical zeolites or by co-feeding water.[13]

Zinc Oxide (ZnO)

Zinc oxide is a commercially available, inexpensive, and environmentally benign metal oxide that can act as a solid acid catalyst in various organic transformations.[14] It has been shown to be an efficient catalyst for the synthesis of carbamates from amines and CO₂.[15]

Mechanistic Insight

ZnO likely acts as a Lewis acid, activating the reactants. In the context of tert-butyl carbamate synthesis from an amine and a Boc source, ZnO can coordinate to the carbonyl group of di-tert-butyl dicarbonate, enhancing its electrophilicity.

Performance

ZnO nanoparticles have demonstrated high catalytic activity in C-N bond-forming reactions, with the advantage of being easily recoverable and reusable.[16] The synthesis of carbamates using ZnO often proceeds under mild conditions with high yields.[15]

Enzymatic Catalysis: High Selectivity and Green Chemistry

Enzymes, particularly lipases, are increasingly used as catalysts in organic synthesis due to their high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and environmentally friendly nature.

Lipases

Candida antarctica Lipase B (CALB) is a widely used and robust enzyme that can catalyze the synthesis of carbamates.[17][18][19][20]

Mechanistic Insight

Lipases catalyze the acylation of amines. In the synthesis of tert-butyl carbamate, CALB can facilitate the transfer of the Boc group from a donor, such as di-tert-butyl dicarbonate, to an amine. The reaction proceeds through the formation of an acyl-enzyme intermediate.

Performance

The primary advantage of using lipases like CALB is their exceptional enantioselectivity, making them ideal for the kinetic resolution of racemic amines to produce enantiomerically pure tert-butyl carbamates.[1] The enzymatic process often exhibits excellent enantioselectivity (E > 200).[1]

Comparative Performance Data

The following table summarizes the performance of various catalysts in tert-butyl carbamate synthesis based on available literature data. Direct comparison is challenging due to varying reaction conditions; however, this table provides a useful overview.

| Catalyst Type | Specific Catalyst | Substrate(s) | Yield (%) | Reaction Time (h) | Temp (°C) | TON (approx.) | TOF (h⁻¹) (approx.) |

| Homogeneous | |||||||

| Palladium | Pd₂(dba)₃ / t-BuXPhos | Aryl Bromide, NH₂CO₂tBu | 43-83 | 12-24 | RT | 21-42 | 1.8-3.5 |

| Zinc | Zn(OTf)₂ | Carboxylic Acid, NaN₃, (Boc)₂O | 85-95 | 12 | 40 | 26-29 | 2.2-2.4 |

| Tin | Dibutyltin maleate | Alcohol, Phenyl Carbamate | >90 | 24 | 90 | >9 | >0.38 |

| Heterogeneous | |||||||

| Zeolite | H-BEA | Phenol, t-Butanol | up to 86.3 (conversion) | 4 | 150-200 | N/A | N/A |

| Metal Oxide | ZnO nanoparticles | Aniline, Formic Acid | 96 | 0.33 | RT | 13.7 | 41.5 |

| Enzymatic | |||||||

| Lipase | Candida antarctica Lipase B (CALB) | Racemic Amine, Acyl donor | >99 (ee) | 24 | 40-50 | N/A | N/A |

TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. These are estimations based on typical reported reaction conditions and may vary. N/A: Not available in the reviewed literature.

Experimental Protocols

Protocol 1: Zinc-Catalyzed One-Pot Curtius Rearrangement

This protocol is adapted from the procedure described by Lebel and Leogane.[6][7]

Materials:

-

Carboxylic acid (1.0 mmol)

-

Sodium azide (NaN₃) (3.5 mmol)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol)

-

Zinc(II) triflate (Zn(OTf)₂) (0.033 mmol)

-

Tetrabutylammonium bromide (TBAB) (0.15 mmol)

-

Anhydrous THF

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the carboxylic acid, sodium azide, zinc(II) triflate, and tetrabutylammonium bromide.

-

Add anhydrous THF and stir the suspension.

-

Add di-tert-butyl dicarbonate to the mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: General Procedure for N-Boc Protection of Primary Amines

This is a general protocol for the Boc protection of primary amines using di-tert-butyl dicarbonate.[4]

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)

-

Base (e.g., triethylamine, diisopropylethylamine) (optional, 1.1 equiv)

-

Solvent (e.g., Dichloromethane, THF, Acetonitrile, or an aqueous mixture)

Procedure:

-

Dissolve the primary amine in the chosen solvent in a round-bottom flask.

-

If using a base, add it to the solution.

-